molecular formula C4HClF2N2 B13879467 5-chloro-4,6-difluoroPyrimidine CAS No. 25096-66-6

5-chloro-4,6-difluoroPyrimidine

Cat. No.: B13879467
CAS No.: 25096-66-6
M. Wt: 150.51 g/mol
InChI Key: DQNOKARDYNQFLN-UHFFFAOYSA-N
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Description

5-Chloro-4,6-difluoropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HClF2N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4,6-difluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with chlorinating agents such as thionyl chloride in the presence of a catalyst like boric acid . The reaction is carried out in an organic solvent like ethylene dichloride under reflux conditions. The product is then purified through crystallization and vacuum drying to obtain the desired compound with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

The mechanism of action of 5-chloro-4,6-difluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins by binding to their active sites. For example, derivatives of pyrimidine have been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Properties

CAS No.

25096-66-6

Molecular Formula

C4HClF2N2

Molecular Weight

150.51 g/mol

IUPAC Name

5-chloro-4,6-difluoropyrimidine

InChI

InChI=1S/C4HClF2N2/c5-2-3(6)8-1-9-4(2)7/h1H

InChI Key

DQNOKARDYNQFLN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)F)Cl)F

Origin of Product

United States

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